The compound is cataloged under the Chemical Abstracts Service (CAS) number 688020-15-7. Its classification falls under the category of amines, specifically tertiary amines due to the presence of three alkyl groups attached to the nitrogen atom. The molecular formula for N-cyclopentyl-N-methylpiperidin-4-amine is C12H19N2, indicating it contains twelve carbon atoms, nineteen hydrogen atoms, and two nitrogen atoms.
N-cyclopentyl-N-methylpiperidin-4-amine can be synthesized through several methods, primarily involving the alkylation of piperidine derivatives. A common synthetic route includes:
In industrial settings, continuous flow synthesis techniques may be employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction conditions such as temperature and pressure, optimizing production processes. Purification methods such as distillation and recrystallization are commonly used to isolate the final product from by-products.
The molecular structure of N-cyclopentyl-N-methylpiperidin-4-amine features a piperidine ring with two substituents: a cyclopentyl group and a methyl group attached to the nitrogen atom.
InChI=1S/C12H19N2/c1-13(2)9-5-3-4-6-10(9)14/h3-6,10H2,1-2H3
CN1CCCCC1(NC2CCCC2)
The cyclopentyl and methyl substituents influence the compound's steric properties and electronic characteristics, which may affect its binding affinities in biological systems.
N-cyclopentyl-N-methylpiperidin-4-amine can participate in various chemical reactions:
The reactions typically utilize:
The mechanism of action for N-cyclopentyl-N-methylpiperidin-4-amine involves its interaction with specific receptors within the central nervous system. The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing neurotransmitter release and modulating cellular signaling pathways.
Research indicates that this compound may affect pathways related to pain modulation, mood regulation, and cognitive functions due to its structural similarity to other biologically active piperidine derivatives.
N-cyclopentyl-N-methylpiperidin-4-amine finds applications across various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2